6-Azido-6-deoxy-D-galactose is a synthetic carbohydrate derivative of D-galactose, characterized by the substitution of an azide group at the sixth carbon position. This compound is notable for its utility in various biochemical applications, particularly in the field of glycoscience and bioorthogonal chemistry. It serves as a valuable tool for studying glycan interactions and for labeling biomolecules in living systems.
This compound falls under the category of azido sugars, which are modified monosaccharides. Azido sugars are often used as metabolic probes due to their ability to participate in bioorthogonal reactions, making them essential in the study of glycoproteins and glycoconjugates.
The synthesis of 6-Azido-6-deoxy-D-galactose typically involves several chemical transformations starting from D-galactose or its derivatives. One common method includes the conversion of D-galactose into 6-azido-6-deoxy-D-galactopyranose through a series of reactions involving azidation techniques.
The molecular formula for 6-Azido-6-deoxy-D-galactose is C₆H₁₃N₃O₅. The structure features a six-carbon backbone typical of hexoses, with an azide group (-N₃) attached to the sixth carbon.
6-Azido-6-deoxy-D-galactose can undergo various chemical reactions, including:
The reactions involving this compound often require specific catalysts or conditions to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for 6-Azido-6-deoxy-D-galactose primarily revolves around its incorporation into glycan structures within biological systems. Once inside cells, it can be metabolically incorporated into glycoconjugates through enzymatic pathways that recognize it as a substrate due to its structural similarity to natural sugars.
Studies have shown that when cells are treated with this azido sugar, it leads to robust labeling of proteins and other biomolecules, enabling visualization and tracking of glycan dynamics within cellular environments .
Relevant analyses indicate that the compound exhibits mutagenic properties, necessitating careful handling during experimental procedures .
6-Azido-6-deoxy-D-galactose (CAS 66927-03-5) is a strategically modified monosaccharide where the C6 hydroxyl group is replaced by an azido (-N₃) functionality. This transformation enables bio-orthogonal "click chemistry" applications, particularly in visualizing glycosphingolipids like Gb3 (globotriaosylceramide), which accumulates in Anderson-Fabry disease [1] [6]. Its molecular formula is C₆H₁₁N₃O₅ (MW: 205.17 g/mol), typically appearing as a white crystalline solid soluble in water, DMSO, and methanol [3] [6]. The following sections detail cutting-edge enzymatic and biotechnological strategies for synthesizing this compound and its nucleotide sugar derivatives.
The synthesis of metabolically stable azido-glycans requires engineered enzymes that accommodate bulky azido groups. Wild-type galactokinase (GalK) poorly phosphorylates 6-azido-6-deoxy-D-galactose due to steric clashes in its active site. Researchers addressed this by targeting the galactose-binding pocket residue E37 in E. coli GalK, substituting serine for glutamic acid (E37S). This mutation expanded the binding cavity, enhancing phosphorylation efficiency by 3-fold compared to wild-type enzymes [1].
Similarly, the α-1,4-galactosyltransferase LgtC—which transfers galactose from UDP-galactose to lactose—was engineered via mutation Q187S. This substitution improved accommodation of the unnatural donor UDP-6-azido-6-deoxy-D-galactose, increasing transfer efficiency 6-fold. The mutant LgtC achieved up to 70% conversion in synthesizing azido-functionalized Gb3 analogs (e.g., lyso-AzGb3) [1]. UTP-glucose-1-phosphate uridylyltransferase (GalU) was also optimized via a D133V mutation, boosting UDP-6-azido-6-deoxy-D-galactose production by 4-fold [1].
Table 1: Performance of Engineered Enzymes in 6-Azido-Galactose Derivative Synthesis
Enzyme | Mutation | Reaction Catalyzed | Fold Improvement | Product Yield |
---|---|---|---|---|
Galactokinase (GalK) | E37S | 6-Azido-galactose → 6-Azido-galactose-1-phosphate | 3× | 90% |
Galactosyltransferase (LgtC) | Q187S | UDP-6-Azido-Gal + Lactose → Azido-Gb3 | 6× | 70% |
Uridylyltransferase (GalU) | D133V | 6-Azido-galactose-1-phosphate → UDP-6-Azido-Gal | 4× | 85% |
UDP-6-azido-6-deoxy-D-galactose (UDP-6AzGal) is a costly precursor critical for synthesizing tagged glycoconjugates. A one-pot, three-enzyme cascade using engineered GalK (E37S), GalU (D133V), and LgtC (Q187S) enables scalable production. This system couples:
The coordinated system achieves ~90% conversion to UDP-6-azido-6-deoxy-D-galactose and up to 70% yield for AzGb3 analogs—significantly outperforming stepwise chemical synthesis [1]. Key advantages include:
Table 2: Reaction Sequence in the Coupled Enzyme System for Azido-Gb3 Synthesis
Step | Enzyme | Input | Output | Conversion Yield |
---|---|---|---|---|
1 | GalK-E37S | 6-Azido-6-deoxy-D-galactose + ATP | 6-Azido-galactose-1-phosphate | >95% |
2 | GalU-D133V | 6-Azido-galactose-1-phosphate + UTP | UDP-6-azido-6-deoxy-D-galactose | ~90% |
3 | LgtC-Q187S | UDP-6-azido-Gal + Lactosyl-ceramide | Azido-Gb3 (lyso-AzGb3) | 70% |
Whole-cell biocatalysts offer sustainable routes to azido-sugars by integrating rare sugar biosynthesis with azido-modification. E. coli strains engineered with galK (E37S) and galU (D133V) mutations produce UDP-6-azido-6-deoxy-D-galactose intracellularly when fed 6-azido-6-deoxy-D-galactose [1]. Alternatively, de novo pathways utilize endogenous isomerization:
These systems enable gram-scale synthesis of derivatives like 6-azido-2,3,6-trideoxy-D-erythro-hexose—precursors for aminoglycoside antibiotics [4] [8]. Future advances may exploit cytochrome P450 monooxygenases for C–H azidation, bypassing multi-step chemical routes.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7